BenchChemオンラインストアへようこそ!

(1S,2R,3Z)-2-{[(tert-butoxy)carbonyl]amino}cyclooct-3-ene-1-carboxylic acid

Foldamer chemistry Peptide secondary structure Conformational constraint

(1S,2R,3Z)-2-{[(tert-butoxy)carbonyl]amino}cyclooct-3-ene-1-carboxylic acid (CAS 1335031-75-8) is a chiral, non-proteinogenic cyclic β-amino acid derivative featuring a cis-cyclooct-3-ene ring, a Boc-protected amino group at the 2-position, and a free carboxylic acid at the 1-position. With the molecular formula C₁₄H₂₃NO₄ and a molecular weight of 269.34 g/mol, this compound is a member of the eight-membered-ring constrained β-amino acid family, a class of building blocks increasingly utilized in foldamer chemistry, peptide backbone engineering, and stereocontrolled synthesis of alkaloid natural products.

Molecular Formula C14H23NO4
Molecular Weight 269.341
CAS No. 1335031-75-8
Cat. No. B2484197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R,3Z)-2-{[(tert-butoxy)carbonyl]amino}cyclooct-3-ene-1-carboxylic acid
CAS1335031-75-8
Molecular FormulaC14H23NO4
Molecular Weight269.341
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1C=CCCCCC1C(=O)O
InChIInChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-11-9-7-5-4-6-8-10(11)12(16)17/h7,9-11H,4-6,8H2,1-3H3,(H,15,18)(H,16,17)/b9-7-/t10-,11+/m0/s1
InChIKeyKBUBKNUGPFWFJQ-MHTFJADPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1S,2R,3Z)-2-{[(tert-butoxy)carbonyl]amino}cyclooct-3-ene-1-carboxylic acid (CAS 1335031-75-8): Procurement-Relevant Compound Profile


(1S,2R,3Z)-2-{[(tert-butoxy)carbonyl]amino}cyclooct-3-ene-1-carboxylic acid (CAS 1335031-75-8) is a chiral, non-proteinogenic cyclic β-amino acid derivative featuring a cis-cyclooct-3-ene ring, a Boc-protected amino group at the 2-position, and a free carboxylic acid at the 1-position . With the molecular formula C₁₄H₂₃NO₄ and a molecular weight of 269.34 g/mol, this compound is a member of the eight-membered-ring constrained β-amino acid family, a class of building blocks increasingly utilized in foldamer chemistry, peptide backbone engineering, and stereocontrolled synthesis of alkaloid natural products . The defined (1S,2R,3Z) absolute stereochemistry distinguishes it from racemic or diastereomeric mixtures commonly encountered in procurement catalogs, making it a candidate for applications where enantiopurity dictates secondary structure outcome [1].

Why Generic Substitution Fails for (1S,2R,3Z)-2-{[(tert-butoxy)carbonyl]amino}cyclooct-3-ene-1-carboxylic acid (CAS 1335031-75-8)


Cyclooctene-based β-amino acids are not interchangeable commodities. The position of the endocyclic double bond (3-ene vs. 4-ene vs. 5-ene), the cis/trans geometry, the protecting group identity (Boc vs. Fmoc vs. Cbz), and the absolute stereochemistry each independently and combinatorially govern the conformational preferences, synthetic reactivity, and downstream compatibility of these building blocks [1]. For instance, cis-2-aminocyclooct-5-enecarboxylic acid (cis-ACOE) and its saturated counterpart cis-2-aminocyclooctanecarboxylic acid (cis-ACOC) both induce an 11/9-helical turn in α/β-tripeptides, but their solution-phase folding propensities differ, and only the unsaturated variant offers a reactive alkene handle for subsequent oxidation or metathesis diversification [2]. Substituting the Boc group with Fmoc alters the deprotection chemistry from acidolysis to base-mediated β-elimination, fundamentally changing the solid-phase peptide synthesis workflow and orthogonal protection scheme compatibility . The specific (1S,2R,3Z) configuration further determines the helical handedness in foldamer constructs, meaning that a racemic or epimeric mixture will produce scrambled secondary structures rather than the desired homogeneous fold [1].

Quantitative Differentiation Evidence for (1S,2R,3Z)-2-{[(tert-butoxy)carbonyl]amino}cyclooct-3-ene-1-carboxylic acid (CAS 1335031-75-8)


Conformational Induction: 11/9-Helical Turn Propensity of Cyclooctene-Constrained β-Amino Acid vs. Saturated Analog

In a direct crystallographic comparison, αβα-tripeptides incorporating the cyclooctene-constrained β-amino acid cis-2-aminocyclooct-5-enecarboxylic acid (cis-ACOE) or its saturated analog cis-2-aminocyclooctanecarboxylic acid (cis-ACOC) both displayed an 11/9-helical turn in the solid state [1]. The target compound (1S,2R,3Z)-2-{[(tert-butoxy)carbonyl]amino}cyclooct-3-ene-1-carboxylic acid is the Boc-protected, stereodefined precursor to the cis-ACOE-type scaffold used in this study, with the Z-alkene at position 3 providing both the conformational rigidity required for helix induction and a reactive site for further chemical diversification unavailable in the saturated analog [2].

Foldamer chemistry Peptide secondary structure Conformational constraint

Synthetic Handle Density: Alkene Oxidation and Metathesis Reactivity vs. Saturated Cyclooctane Backbone

The Z-configured endocyclic double bond in the N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate (the methyl ester precursor of the target compound) serves as a direct entry point for oxidation chemistry. Polat et al. (2022) demonstrated that oxidation of this double bond delivered 2-amino-3,4-dihydroxycyclooctane-1-carboxylic acid and bicyclic lactone derivatives, with DFT computations elucidating the epoxide ring-opening mechanism [1]. In contrast, the saturated analog rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclooctane-1-carboxylic acid (MW 271.35 g/mol, C₁₄H₂₅NO₄) lacks this reactive site and cannot undergo analogous oxidative diversification without prior C–H activation . Furthermore, the ring-rearrangement metathesis (RRM) strategy developed for 1,3-cyclooctadiene-based β-amino acids proceeds with retention of chiral center configuration, demonstrating that cyclooctene β-amino esters can be converted into functionalized azaheterocyclic scaffolds—a transformation pathway inaccessible to saturated cyclooctane analogs [2].

Synthetic diversification Dihydroxylation Ring-rearrangement metathesis

Protecting Group Orthogonality: Boc vs. Fmoc Compatibility with Solid-Phase Peptide Synthesis Strategies

The target compound features a tert-butoxycarbonyl (Boc) protecting group, which is cleaved under acidic conditions (typically TFA or HCl/dioxane). This contrasts with the Fmoc-protected analog Fmoc-NH-cis-cyclooct-3-ene-1-COOH, which requires base-mediated deprotection (20–50% piperidine in DMF) . In Fmoc-based solid-phase peptide synthesis (SPPS), the Boc group serves as an orthogonal protecting group, enabling selective amine unveiling without affecting acid-labile side-chain protecting groups or the peptide-resin linkage [1]. While Fmoc strategy has largely supplanted Boc strategy in mainstream SPPS due to the hazards of HF cleavage, Boc-protected building blocks retain critical utility in solution-phase peptide synthesis, Boc/Bzl SPPS, and in constructs requiring orthogonal N-terminal protection during fragment condensation . The predicted acid dissociation constant (pKa = 4.45 ± 0.40) of the target compound's carboxylic acid further informs coupling condition optimization .

Solid-phase peptide synthesis Orthogonal protection Boc/Fmoc strategy

Absolute Stereochemistry: Enantiopure (1S,2R,3Z) vs. Racemic Mixtures for Foldamer Helical Handedness Control

The target compound bears the defined absolute configuration (1S,2R,3Z) as confirmed by its InChI Key (KBUBKNUGPFWFJQ-MHTFJADPSA-N), which encodes all stereochemical information . In contrast, many commercially listed cyclooctene β-amino acid derivatives—including N-Boc-(+/-)-cis-2-aminocyclooctanecarboxylic acid (CAS 1335031-87-2), N-Fmoc-(+/-)-cis-2-aminocyclooct-3-ene-1-carboxylic acid, and cis-2-aminocyclooct-3-ene-COOH(S,R/R,S)—are supplied as racemic or diastereomeric mixtures . This distinction is critical because the helical handedness of α/β-peptide foldamers incorporating cyclic β-amino acids is dictated by the absolute configuration of the β-residue; Lee et al. (2014) demonstrated that the 11/9-helical turn displays a specific handedness dependent on the β-amino acid stereochemistry [1]. Using a racemic mixture would produce an equimolar distribution of left- and right-handed helices, resulting in an unresolvable conformational mixture rather than a structurally homogeneous foldamer [1].

Stereochemistry Foldamer handedness Chiral building block

Application-Proven Scaffold: Cyclooctene β-Amino Acids as Precursors to Indolizidine Alkaloids

Cyclooctene β-amino acids have been experimentally validated as key intermediates in the stereocontrolled total synthesis of bioactive indolizidine alkaloids. Kiss et al. (2015) developed a strategy starting from cis- or trans-cyclooctene β-amino acids that proceeds through azetidinone opening of a bicyclic β-lactam, oxidative ring opening of the C–C double bond, and reductive ring-closure to deliver tashiromine and epitashiromine in enantioenriched form [1]. This synthetic pathway explicitly exploits the endocyclic alkene—a structural feature preserved in the target compound (1S,2R,3Z)-2-{[(tert-butoxy)carbonyl]amino}cyclooct-3-ene-1-carboxylic acid but absent in the saturated cyclooctane analogs . The Boc protection of the target compound is directly compatible with the β-lactam formation step employed in this synthetic sequence [1].

Natural product synthesis Alkaloid precursors Stereocontrolled synthesis

Optimal Procurement and Application Scenarios for (1S,2R,3Z)-2-{[(tert-butoxy)carbonyl]amino}cyclooct-3-ene-1-carboxylic acid (CAS 1335031-75-8)


Foldamer Design: Enantiopure Building Block for 11/9-Helical α/β-Peptides

Researchers designing α/β-peptide foldamers with predictable helical secondary structure can procure the (1S,2R,3Z) enantiomer to ensure homogeneous 11/9-helical handedness. As demonstrated by Lee et al. (2014), the eight-membered-ring-constrained β-amino acid scaffold reliably induces this specific helical turn topology, and the absolute configuration of the β-residue governs the helix handedness [1]. Use of racemic mixtures would yield scrambled conformations, undermining structure–activity relationship (SAR) studies. The Boc protecting group allows direct incorporation into Fmoc-SPPS as an orthogonal N-terminal protection, or into solution-phase fragment condensation strategies [2].

Late-Stage Diversification via Alkene Oxidation or Metathesis Chemistry

The Z-configured endocyclic alkene at position 3 provides a chemically addressable handle that can be exploited post-peptide coupling or at the monomer stage. As shown by Polat et al. (2022), oxidation of the N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate (the direct ester analog of the target compound) yields dihydroxycyclooctane amino acids and bicyclic lactone derivatives, with DFT computations supporting the mechanistic pathway [3]. Alternatively, ring-rearrangement metathesis (RRM) protocols can convert the scaffold into functionalized azaheterocyclic β-amino esters while preserving chiral center configuration [4]. This versatility is unavailable with saturated cyclooctane analogs.

Indolizidine Alkaloid Synthesis Programs

Research groups pursuing stereocontrolled synthesis of indolizidine alkaloids (e.g., tashiromine, epitashiromine, swainsonine analogs) or related bioactive heterocycles can employ this compound as a chiral pool starting material. The Kiss et al. (2015) strategy from cyclooctene β-amino acids—proceeding through β-lactam formation, oxidative C–C double bond cleavage, and reductive ring-closure—is directly compatible with the Boc-protected, Z-alkene-containing scaffold of the target compound [5]. Pre-installation of the (1S,2R,3Z) stereochemistry eliminates the need for chiral resolution late in the synthetic sequence.

Orthogonal Protection Strategies in Multi-Component Peptide Synthesis

In complex peptide constructs requiring multiple levels of orthogonal amine protection, the Boc-protected building block can be employed alongside Fmoc-, Alloc-, or Cbz-protected residues. The acid-labile Boc group (cleaved with TFA) is orthogonal to the base-labile Fmoc group, enabling sequential, chemoselective deprotection and coupling steps in both solution-phase and solid-phase synthesis workflows [2]. The predicted carboxylic acid pKa of 4.45 ± 0.40 informs the selection of coupling reagents and base stoichiometry during peptide bond formation .

Quote Request

Request a Quote for (1S,2R,3Z)-2-{[(tert-butoxy)carbonyl]amino}cyclooct-3-ene-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.